molecular formula C24H18N2OS B6173187 N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide CAS No. 931209-79-9

N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide

Cat. No. B6173187
CAS RN: 931209-79-9
M. Wt: 382.5
InChI Key:
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Description

N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide (NPC) is a heterocyclic organic compound that has been studied extensively in the scientific research community. It is a derivative of phenothiazine, which is a widely used pharmaceutical compound. NPC has been studied for its potential applications in medicine, biochemistry, and other areas due to its unique chemical structure and properties.

Scientific Research Applications

N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide has been studied for its potential applications in a variety of scientific research fields. It has been used as a model compound for studying the mechanism of action of certain drugs, as well as for investigating the biochemical and physiological effects of certain compounds. It has also been studied for its potential applications in organic synthesis, as well as for its potential use in the development of new pharmaceuticals.

Mechanism of Action

The exact mechanism of action of N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide is not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as acetylcholinesterase and monoamine oxidase. This inhibition of these enzymes can lead to a variety of biochemical and physiological effects, which will be discussed in more detail below.
Biochemical and Physiological Effects
N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. This inhibition can lead to increased levels of acetylcholine and monoamines, which can have a variety of effects on the body. For example, increased levels of acetylcholine can lead to increased alertness and improved cognitive function, while increased levels of monoamines can lead to increased mood and improved sleep.

Advantages and Limitations for Lab Experiments

N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it an attractive compound for use in research. However, it is also relatively toxic and can be difficult to handle in the laboratory. Additionally, it can be difficult to accurately measure the effects of N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide in laboratory experiments due to its short half-life.

Future Directions

N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide has a variety of potential future directions that could be explored. These include further study of its mechanism of action, as well as further exploration of its potential applications in organic synthesis and the development of new pharmaceuticals. Additionally, further research could be conducted into the biochemical and physiological effects of N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide, as well as into its potential therapeutic applications. Finally, further research could be conducted into the safety and toxicity of N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide, as well as into potential methods for improving its handling in the laboratory.

Synthesis Methods

N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide can be synthesized in a three-step process starting with the condensation of naphthalene-1-carboxaldehyde with dimethyl sulfate to form 1-naphthalenesulfonic acid. This is then reacted with 1-chloro-2-methyl-3-nitrobenzene in the presence of sodium hydroxide to form the nitro compound, which is then reduced with tin and hydrochloric acid to yield N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide involves the reaction of naphthalene, phenothiazine, and carboxylic acid with appropriate reagents to form the desired compound.", "Starting Materials": [ "Naphthalene", "Phenothiazine", "Carboxylic acid", "Reagents (e.g. coupling agents, catalysts, solvents)" ], "Reaction": [ "Naphthalene is reacted with an appropriate reagent (e.g. Grignard reagent) to form the naphthalene derivative.", "Phenothiazine is reacted with an appropriate reagent (e.g. amine) to form the phenothiazine derivative.", "The naphthalene derivative and phenothiazine derivative are coupled using an appropriate coupling agent (e.g. N,N'-dicyclohexylcarbodiimide) to form the desired intermediate.", "The carboxylic acid is activated using an appropriate reagent (e.g. N,N'-dicyclohexylcarbodiimide) and then added to the intermediate to form the final product, N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide." ] }

CAS RN

931209-79-9

Product Name

N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide

Molecular Formula

C24H18N2OS

Molecular Weight

382.5

Purity

95

Origin of Product

United States

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